

Ecotoxicological effects of Furathiocarb on non-target aquatic and terrestrial organisms.

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Compound of Interest

Compound Name: *Furathiocarb*

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Ecotoxicological Profile of Furathiocarb: A Technical Guide for Researchers

An in-depth examination of the environmental impact of the carbamate insecticide **Furathiocarb** on non-target aquatic and terrestrial ecosystems.

Introduction

Furathiocarb is a systemic carbamate insecticide used to control a range of soil-dwelling and early-season insect pests in crops such as maize, oilseed rape, and vegetables.^[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[2][3]} This technical guide provides a comprehensive overview of the ecotoxicological effects of **Furathiocarb** on non-target aquatic and terrestrial organisms, intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

Mechanism of Action

Furathiocarb is a pro-insecticide, meaning it is metabolized into a more toxic compound. In the environment and within organisms, **Furathiocarb** is rapidly converted to its metabolite, carbofuran.^{[1][4][5]} Carbofuran is a more potent inhibitor of acetylcholinesterase.^[6]

Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, which terminates the nerve signal. By inhibiting AChE, **Furathiocarb** and its

metabolite carbofuran lead to an accumulation of acetylcholine. This results in continuous stimulation of cholinergic receptors, causing neurotoxicity, which manifests as hyperstimulation, paralysis, and ultimately death in susceptible organisms.[7] The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Environmental Fate and Metabolism

Furathiocarb's environmental persistence and mobility are key factors in its ecotoxicological profile. It is known to degrade into several byproducts, with carbofuran being the most significant in terms of toxicity.

In Soil: **Furathiocarb** is rapidly decomposed to carbofuran in the soil.[4][5][8] Studies have shown that soil pretreated with carbofuran or **Furathiocarb** exhibits enhanced degradation of subsequently applied **Furathiocarb**, suggesting microbial adaptation.[4][5][8] The degradation of **Furathiocarb** in soil is influenced by microbial activity.[9][10]

In Water: The persistence of **Furathiocarb** in aquatic environments is dependent on pH. For instance, its half-life in water at pH 9 is 4 days.[1]

Metabolism in Organisms: In mammals, such as rats, **Furathiocarb** undergoes rapid and complete hydrolysis, followed by oxidation and conjugation, with excretion primarily through the kidneys.[1] The metabolic transformation leads to the formation of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran.[7] Studies in human liver microsomes have identified two primary metabolic pathways: the carbofuran metabolic pathway and the **Furathiocarb** oxidation pathway.[6][11][12]

Ecotoxicological Effects on Non-Target Organisms

The widespread use of **Furathiocarb** raises concerns about its impact on organisms not targeted by its insecticidal action. Its high toxicity to a range of non-target species is a significant aspect of its environmental risk profile.

Terrestrial Organisms

Birds: **Furathiocarb** is highly toxic to avian species. Acute oral toxicity studies have established low LD50 values for several bird species.

Mammals: Laboratory studies on mammals have determined the acute toxicity of **Furathiocarb**.

Bees: **Furathiocarb** is recognized as being toxic to bees, a critical pollinator species.[13] However, specific quantitative data on acute contact and oral toxicity for honey bees (*Apis mellifera*) are not readily available in the reviewed literature. The use of pesticides during crop bloom poses a significant risk to foraging bees.[13]

Earthworms: **Furathiocarb** demonstrates moderate toxicity to earthworms, which are essential for soil health.

Other Terrestrial Invertebrates: The sub-lethal effects of **Furathiocarb** have been observed in beneficial predatory insects. For example, in the lady beetle *Coccinella septempunctata*, **Furathiocarb** was found to reduce larval and adult populations and diminish the fecundity rate of females.[9]

Aquatic Organisms

Furathiocarb is classified as very toxic to aquatic life, with its effects being particularly pronounced in invertebrates.[1]

Fish: The acute toxicity of **Furathiocarb** to fish is high, with LC50 values varying across different species.

Aquatic Invertebrates: Aquatic invertebrates, such as *Daphnia magna*, are highly sensitive to **Furathiocarb**.

Algae: Information on the toxicity of **Furathiocarb** to algae is limited, but it is an important consideration for assessing its impact on primary producers in aquatic ecosystems.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of **Furathiocarb** to a range of non-target organisms.

Table 1: Acute Toxicity of **Furathiocarb** to Terrestrial Organisms

Species	Endpoint	Value	Reference
Rat (<i>Rattus norvegicus</i>)	Oral LD50	42 mg/kg	[2]
Quail	Oral LD50	<25 mg/kg	[1]
Duck (<i>Anas platyrhynchos</i>)	Oral LD50	25 mg/kg	[2]
Earthworm (<i>Eisenia fetida</i>)	14-day LC50	100 mg/kg soil	[2]

Table 2: Acute and Chronic Toxicity of **Furathiocarb** to Aquatic Organisms

Species	Endpoint	Value	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	0.03 mg/L	[2]
Daphnia magna	48-hour EC50	0.0018 mg/L	[2]
Unknown Algal Species	Chronic EC50 (Growth)	>10 mg/L	[3]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Avian Reproduction Test (based on OECD Guideline 206)

The OECD Guideline 206 for Avian Reproduction Test is designed to assess the effects of a substance on the reproductive success of birds when administered through their diet.[\[1\]](#)[\[14\]](#)[\[15\]](#)

- **Test Species:** Typically Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- **Exposure:** The test substance is mixed into the diet at various concentrations and fed to the birds for a minimum of 20 weeks.
- **Endpoints:** Key parameters monitored include adult mortality, egg production, the number of cracked eggs, eggshell thickness, egg viability, hatchability, and the survival and health of the chicks for 14 days post-hatch.^{[1][14]}
- **Objective:** To determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproductive parameters.

Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210)

This test evaluates the effects of chemicals on the early life stages of fish, which are often the most sensitive.

- **Test Species:** Common species include rainbow trout (*Oncorhynchus mykiss*), zebrafish (*Danio rerio*), and fathead minnow (*Pimephales promelas*).
- **Exposure:** Newly fertilized eggs are exposed to a range of concentrations of the test substance in water. The exposure continues through hatching until the early juvenile stage.
- **Endpoints:** The primary endpoints are hatching success, larval survival, and growth (length and weight).
- **Objective:** To determine the NOEC and LOEC for these early-life stage parameters.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic toxicity test assesses the impact of a substance on the reproductive output of the freshwater crustacean *Daphnia magna*.

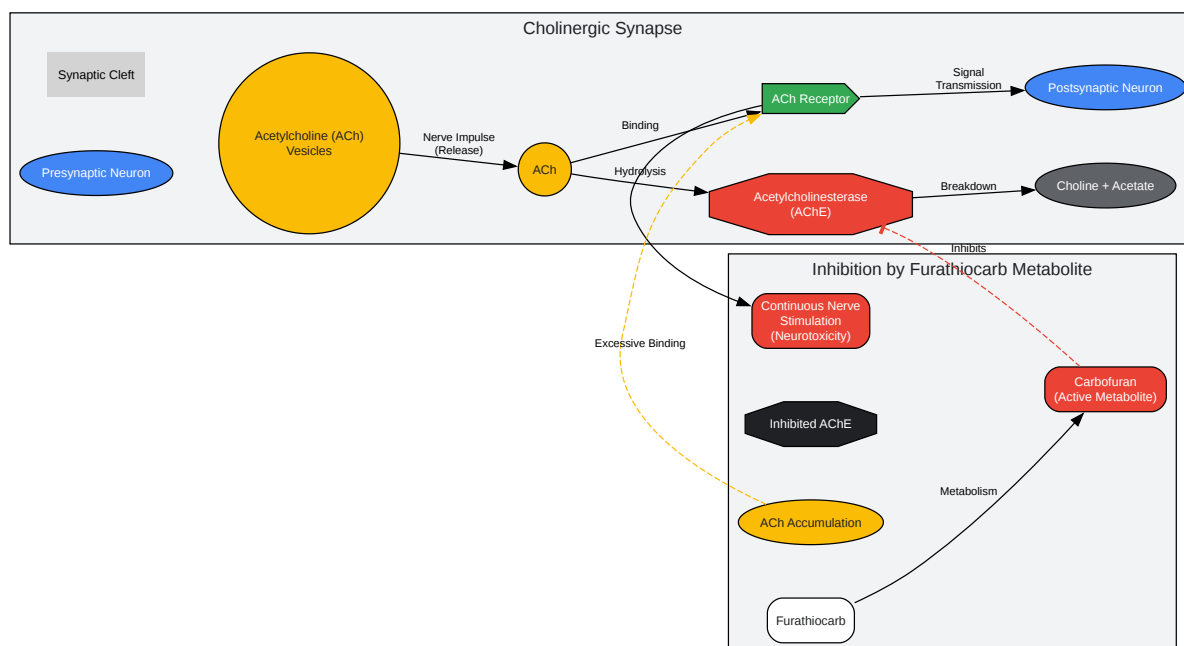
- **Test Organism:** *Daphnia magna* neonates (<24 hours old).

- Exposure: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.
- Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Adult mortality and time to first brood are also recorded.
- Objective: To determine the ECx (e.g., EC10, EC20, EC50) for reproduction, as well as the NOEC and LOEC.

Visualizing Pathways and Workflows

Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by **Furathiocarb**'s active metabolite, carbofuran.

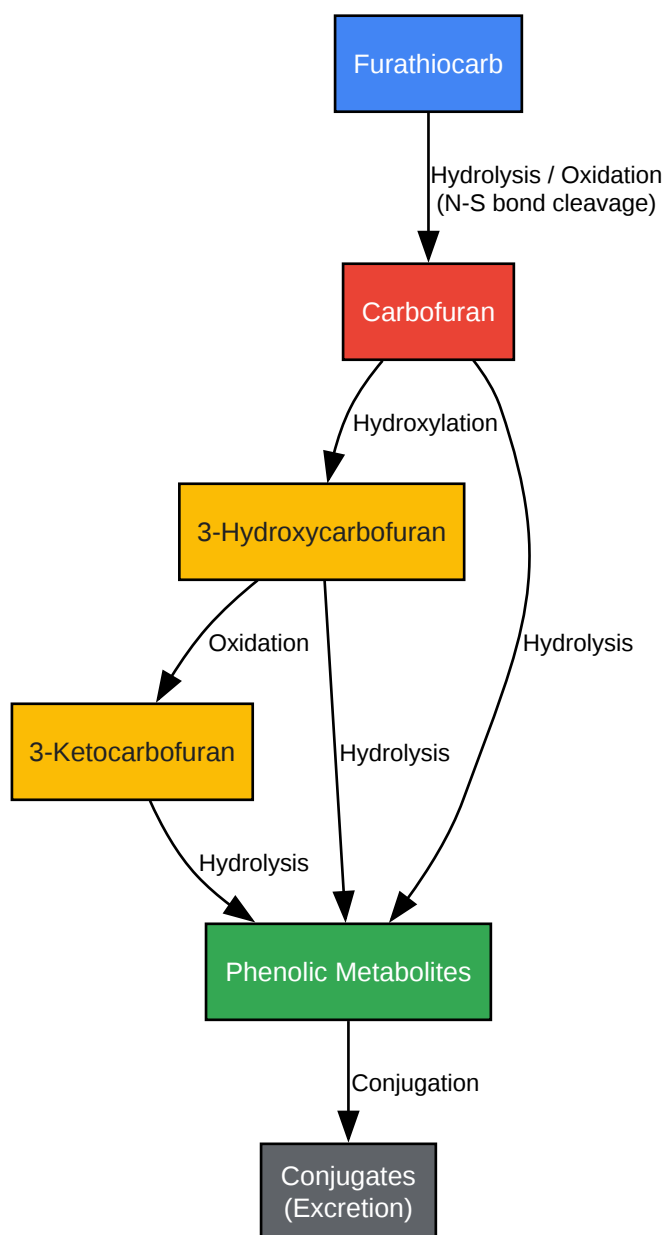


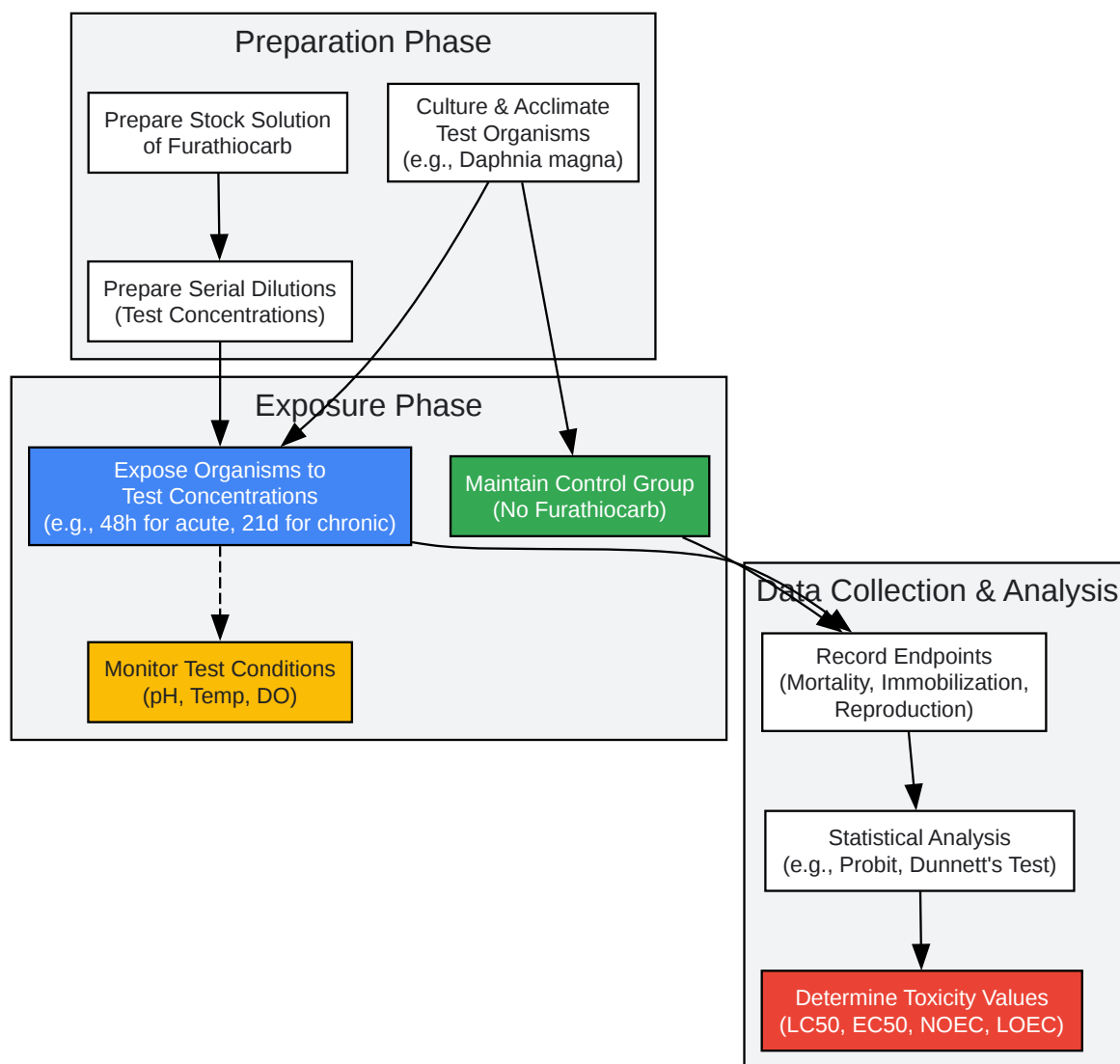
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Mechanism of acetylcholinesterase inhibition by **Furathiocarb**.

Metabolic Pathway of Furathiocarb to Carbofuran

This diagram shows the conversion of **Furathiocarb** to its more toxic metabolite, carbofuran, and subsequent metabolites.





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